molecular formula C21H13Cl3N4O3 B2898248 7-(4-chlorophenyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899737-90-7

7-(4-chlorophenyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2898248
CAS RN: 899737-90-7
M. Wt: 475.71
InChI Key: FGOLRECBBLNNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-chlorophenyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H13Cl3N4O3 and its molecular weight is 475.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound is part of a broader class of purine derivatives that have been synthesized and evaluated for their receptor affinity and pharmacological evaluation, particularly targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors. These derivatives have shown potential in exhibiting anxiolytic and antidepressant properties, which are critical in the development of new therapeutic agents for psychiatric disorders (Chłoń-Rzepa et al., 2013).
  • Another aspect of research focuses on the synthesis of novel pyrano[2,3-d]pyrimidines and triazolopyrimidines, highlighting the compound's role in the development of new antimicrobial agents. These efforts underline the importance of such chemical structures in expanding the arsenal against microbial resistance (El-Agrody et al., 2001).

Pharmacological Potential and Biological Evaluation

  • Research has demonstrated the compound's involvement in the design of fused triazolo pyrrolo purine derivatives, which have been evaluated for their anti-proliferative activity against various human cancer cell lines. These studies are pivotal in identifying new potential chemotherapeutic agents, contributing to cancer research and treatment strategies (Sucharitha et al., 2021).
  • The synthesis and evaluation of guanosine analogues within the thiazolo[4,5-d]pyrimidine ring system have been explored for their antiviral activities, particularly against the Semliki Forest virus. This research avenue is crucial in the quest for new antiviral compounds, especially in the context of emerging viral pathogens (Kini et al., 1991).

Quantum Chemical Properties and Computational Studies

  • The compound has also been subject to quantum chemical analysis to correlate its structural properties with biological activity. This type of research provides invaluable insights into the design of more effective and selective therapeutic agents, leveraging computational chemistry to predict and optimize compound properties (Parveen et al., 2020).

properties

IUPAC Name

7-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N4O3/c1-26-18-17(19(29)28(21(26)30)9-11-2-7-14(23)15(24)8-11)27-10-16(31-20(27)25-18)12-3-5-13(22)6-4-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOLRECBBLNNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.